molecular formula C19H16ClN3O3 B2996899 ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate CAS No. 881560-47-0

ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate

Cat. No.: B2996899
CAS No.: 881560-47-0
M. Wt: 369.81
InChI Key: UZRUYPMIKOOSKQ-WYMLVPIESA-N
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Description

Ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate is a synthetically designed organic compound that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This molecule incorporates several pharmacologically significant motifs, including a benzoate ester, a chloro-substituted anilino group, and a cyano-activated enone system, which together create a versatile scaffold for the development of biologically active molecules . Its structural features are commonly investigated for their potential to interact with enzymatic targets, particularly in the development of inhibitors for diseases such as cancer . Researchers utilize this compound primarily as a key building block in combinatorial synthesis and the generation of macrocyclic compound libraries aimed at discovering new antibiotic and anticancer agents . The presence of the chloro and cyano groups can enhance the molecule's ability to form specific interactions with biological targets, such as enzymes involved in cell proliferation and bacterial growth . The compound is strictly for research purposes and is a crucial tool for scientists working in high-throughput screening and the synthesis of complex peptidomimetics . When handling, standard safety protocols for laboratory chemicals should be followed. Although specific toxicological data for this exact compound may be limited, related aminobenzoate esters can cause skin and eye irritation, so protective equipment is recommended . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-2-26-19(25)13-6-8-16(9-7-13)22-12-14(11-21)18(24)23-17-5-3-4-15(20)10-17/h3-10,12,22H,2H2,1H3,(H,23,24)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUYPMIKOOSKQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate is a compound of significant interest in pharmacological and agrochemical research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H17ClN2O3C_{24}H_{17}ClN_{2}O_{3} and a molecular weight of approximately 416.9 g/mol. Its structure features a chlorophenyl group, a cyano group, and an enone moiety, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC24H17ClN2O3
Molecular Weight416.9 g/mol
IUPAC Name4-{(1E)-3-[(3-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenyl benzoate

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been identified as an effective inhibitor against various fungal pathogens such as Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae . These properties make it a candidate for agrochemical applications, particularly in crop protection.

The mechanism by which this compound exerts its biological effects is thought to involve the disruption of cellular processes in target organisms. The presence of the cyano group may facilitate interactions with nucleophiles in microbial cells, leading to inhibition of essential enzymes or pathways involved in growth and reproduction .

Study on Antifungal Activity

A study conducted by Heller et al. (2004) demonstrated that derivatives of this compound showed varying levels of antifungal activity in vitro. The study provided quantitative data on the minimum inhibitory concentrations (MICs) required to inhibit the growth of several fungal species.

Fungal SpeciesMIC (µg/mL)
Pyricularia oryzae15
Rhizoctonia solani20
Botrytis cinerea10

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Enone Intermediate : This is achieved through the condensation of an aldehyde with a ketone.
  • Amination : The enone intermediate reacts with 3-chloroaniline.
  • Cyano Group Introduction : Treatment with a cyanating agent introduces the cyano group.
  • Benzoate Ester Formation : Esterification with benzoic acid or its derivatives completes the synthesis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂, R₃) Melting Point (°C) HPLC Retention (min) Purity (%) Key Structural Features
Target: Ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate R₁=3-Cl, R₂=CN, R₃=OEt Not reported Not reported Not reported Conjugated enaminone, benzoate ester
(12g) 2-(Diethylamino)ethyl (E)-4-{[2-(3-oxo-3-phenylpropenyl)quinolin-4-yl]amino}benzoate R₁=Ph, R₂=OEt, R₃=N(Et)₂ 158.7–159.3 6.640 98.9 Quinolinyl core, tertiary amine side chain
(13c) (E)-4-{{2-[3-(4-Methoxyphenyl)-3-oxopropenyl]quinolin-4-yl}amino}benzoic acid R₁=4-OMe, R₂=OH, R₃=H 298.3–298.9 9.900 96.7 Carboxylic acid, methoxy substituent
(14g) 2-(Diethylamino)ethyl (E)-4-{{2-[3-(4-fluorophenyl)-3-oxopropenyl]quinolin-4-yl}amino}benzoate R₁=4-F, R₂=OEt, R₃=N(Et)₂ 135.4–135.8 8.073 98.8 Fluorophenyl, ester-linked amine
() Ethyl 4-[3-(2-cyano-3-(4-methoxyanilino)-3-oxopropenyl)-2,5-dimethylpyrrol-1-yl]benzoate R₁=4-OMe, R₂=CN, R₃=pyrrole Not reported Not reported Not reported Pyrrole ring, 4-methoxyanilino substituent

Key Observations :

Substituent Effects on Physicochemical Properties: Melting Points: Chloro (electron-withdrawing) and polar groups like carboxylic acid (13c) increase melting points (e.g., 298°C for 13c) compared to esters (12g, 14g). The target compound’s 3-chloroanilino group may similarly elevate its melting point relative to non-halogenated analogs. HPLC Retention: Lipophilicity trends are evident. 13c (carboxylic acid) has the longest retention (9.9 min), while 14g (fluorophenyl) retains longer than 12g (phenyl), reflecting fluorine’s polarity. The target’s chloro group may further increase retention compared to methoxy or fluorine analogs .

Biological Activity Implications: highlights 12g and 14g as NRF2 activators, suggesting the enaminone-chalcone scaffold’s relevance in oxidative stress modulation. The target’s 3-chloroanilino group may enhance target binding via halogen interactions, as seen in kinase inhibitors .

Synthetic Yields and Purity: All compounds in –3 exhibit moderate yields (48–52%) and high purity (96.7–99.2%), indicating robust synthetic protocols.

Research Findings and Implications

  • Structural Flexibility : The benzoate ester in the target compound and analogs (12g, 14g) enhances cell permeability compared to carboxylic acids (13c) , making it preferable for in vivo studies.
  • Halogen vs. Methoxy Substituents : Chloro groups may improve binding affinity but reduce solubility relative to methoxy groups, as observed in comparative studies of kinase inhibitors .
  • Future Directions : Computational modeling (e.g., DFT for charge distribution) and crystallography (using SHELX, as in ) could elucidate the target’s conformation and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound's synthesis involves multi-step reactions, including condensation of substituted anilines with cyanoacrylates. Key steps include:

  • Knoevenagel condensation : React 3-chloroaniline with ethyl cyanoacetate under basic conditions (e.g., piperidine) to form the enamine intermediate .
  • Coupling with benzoate derivatives : Use nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the benzoate moiety. Monitor reaction progress via TLC or HPLC .
  • Yield optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar excess of cyanoacetate). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the (E)-configuration of the enamine group (δ 8.2–8.5 ppm for aromatic protons, δ 160–165 ppm for cyano carbons in ¹³C NMR) .
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL (space group P2₁/c, Z = 4) to resolve bond lengths and angles, particularly the planar enamine-cyano moiety .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 388.08) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 14 days. Analyze degradation products via HPLC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C indicates thermal stability).
  • Light sensitivity : Expose to UV-Vis light (254 nm) and monitor changes via UV spectroscopy (λmax ~300 nm for enamine absorption) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., HOMO localized on the enamine, LUMO on the cyano group) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions between experimental and computational data, such as unexpected spectroscopic peaks or crystallographic disorder?

  • Methodology :

  • Crystallographic refinement : Use SHELXL’s TWIN and BASF commands to model disorder in the chloroanilino group. Compare with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O/N contacts) .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., rotameric forms of the enamine).
  • Control experiments : Synthesize analogues with substituent variations (e.g., replacing 3-chloroaniline with 4-fluoroaniline) to isolate spectral anomalies .

Q. How can researchers design biological activity assays to evaluate this compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo assays.
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with inhibitory potency. Use co-crystallization to resolve binding modes (e.g., hydrogen bonding with hinge regions) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Validate selectivity with normal fibroblast controls .

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